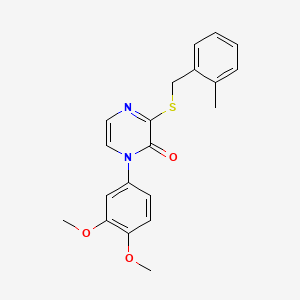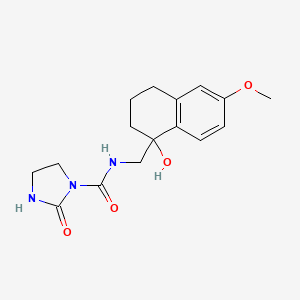
(E)-5-(2,3-dimethoxybenzylidene)-3-((2,4-dinitrophenyl)amino)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(2,3-dimethoxybenzylidene)-3-((2,4-dinitrophenyl)amino)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H14N4O7S2 and its molecular weight is 462.45. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(2,3-dimethoxybenzylidene)-3-((2,4-dinitrophenyl)amino)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(2,3-dimethoxybenzylidene)-3-((2,4-dinitrophenyl)amino)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Antimicrobial Applications
This compound is structurally related to various synthesized derivatives that have been studied for their antibacterial and antimicrobial properties. Research indicates that similar compounds exhibit promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria, and also against mycobacteria. For example, derivatives of thioxothiazolidinones have been synthesized and evaluated for their antimicrobial activity, showing effectiveness against mycobacteria, suggesting potential utility in treating infections caused by these pathogens (Krátký, Vinšová, & Stolaříková, 2017). Another study on 2-thioxo-4-thiazolidinones and bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones reported their in vitro antimicrobial activity, indicating their potential as antimicrobial agents (El-Gaby, El-Hag Ali, El-Maghraby, Abd El-Rahman, & Helal, 2009).
Anticancer Research
Compounds with a thioxothiazolidinone backbone have been investigated for their potential anticancer activities. Novel thioxothiazolidin-4-one derivatives have shown to inhibit tumor growth and tumor-induced angiogenesis in mouse models, demonstrating the potential for anticancer therapy. This suggests that derivatives of the original compound could be explored for anticancer applications, especially concerning their ability to inhibit tumor cell proliferation and angiogenesis (Chandrappa et al., 2010).
Synthesis and Structural Studies
The chemical structure and synthesis methods for related compounds have been extensively studied, with findings indicating the diverse chemical modifications possible on the thioxothiazolidinone core. These modifications can significantly alter the biological activity of these compounds, providing a basis for designing new molecules with targeted biological properties. Studies focusing on the synthesis, characterization, and structural analysis of these compounds contribute to a deeper understanding of their potential applications and the mechanisms behind their biological activities (Delgado et al., 2005).
特性
IUPAC Name |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(2,4-dinitroanilino)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O7S2/c1-28-14-5-3-4-10(16(14)29-2)8-15-17(23)20(18(30)31-15)19-12-7-6-11(21(24)25)9-13(12)22(26)27/h3-9,19H,1-2H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXADNQXEJLQED-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B2706173.png)
![4-(4-bromo-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2706176.png)
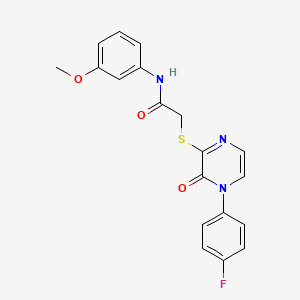


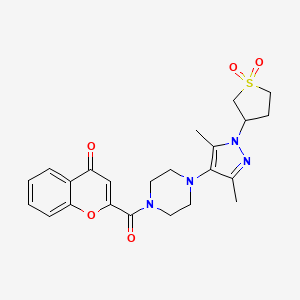
![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2706186.png)
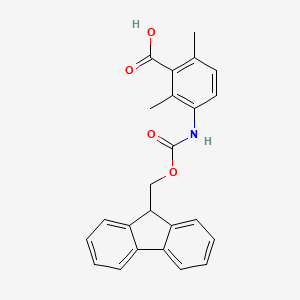
![2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B2706188.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2706189.png)
